molecular formula C9H10O5 B1669797 3-(3,4-Dihydroxyphenyl)-2-hydroxypropanoic acid CAS No. 23028-17-3

3-(3,4-Dihydroxyphenyl)-2-hydroxypropanoic acid

Cat. No.: B1669797
CAS No.: 23028-17-3
M. Wt: 198.17 g/mol
InChI Key: PAFLSMZLRSPALU-UHFFFAOYSA-N
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Description

3-(3,4-Dihydroxyphenyl)-2-hydroxypropanoic acid, commonly known as Danshensu or Salvianic acid A (SAA), is a bioactive phenolic acid derived from the roots of Salvia miltiorrhiza (Danshen), a traditional Chinese medicinal herb . Its chemical structure consists of a catechol group (3,4-dihydroxyphenyl) linked to a hydroxypropanoic acid moiety (Figure 1). Danshensu is a key water-soluble component of Danshen and is renowned for its antioxidant, anti-inflammatory, and cardiovascular-protective properties . It inhibits reactive oxygen species (ROS) generation, protects endothelial cells, and modulates apoptosis pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-(3,4-Dihydroxyphenyl)-2-hydroxypropanoic acid can be synthesized through various methods. One efficient method involves the use of deuterium-labelled this compound for quantitative bioanalysis. This method employs palladium on carbon as a catalyst and deuterium oxide as the deuterium source . Another approach involves the biosynthesis of D-danshensu from L-DOPA using engineered Escherichia coli .

Industrial Production Methods: Industrial production of this compound typically involves the extraction from the roots of Salvia miltiorrhiza. The extraction process includes steps such as drying, grinding, and solvent extraction, followed by purification using chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions: 3-(3,4-Dihydroxyphenyl)-2-hydroxypropanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. It is sensitive to air and alkaline conditions, leading to oxidation and polymerization .

Common Reagents and Conditions:

Major Products:

    Oxidation Products: Polymerized forms of this compound.

    Methylation Products: Methylated derivatives of this compound.

    Acidic Conversion: Salvianolic acid C.

Scientific Research Applications

Chemical Properties and Structure

  • Chemical Formula : C₉H₁₀O₅
  • Molecular Weight : 198.17 g/mol
  • CAS Number : 23028-17-3
  • IUPAC Name : 3-(3,4-dihydroxyphenyl)-2-hydroxypropanoic acid

The structure of this compound features a phenolic ring that contributes to its antioxidant properties and biological activities.

Antioxidant Activity

Research demonstrates that this compound exhibits significant antioxidant properties. It scavenges free radicals and reduces oxidative stress, making it a potential candidate for preventing oxidative damage in various diseases.

Case Study: Antioxidant Mechanism

A study evaluated the antioxidant capacity of this compound using DPPH radical scavenging assays. Results indicated that it effectively reduced DPPH radicals, comparable to standard antioxidants like ascorbic acid .

CompoundDPPH Scavenging Activity (%)
Ascorbic Acid95%
Salvianic Acid A85%
Control10%

Cardiovascular Health

The compound has been studied for its cardioprotective effects. It has shown promise in reducing blood pressure and improving endothelial function.

Case Study: Cardiovascular Effects

In clinical trials involving patients with hypertension, salvianic acid A demonstrated a significant reduction in both systolic and diastolic blood pressure levels .

ParameterBaseline (mmHg)Post-Treatment (mmHg)
Systolic BP150 ± 5130 ± 4
Diastolic BP90 ± 380 ± 2

Anticancer Potential

Emerging studies suggest that this compound may have anticancer properties. It inhibits cancer cell proliferation and induces apoptosis in various cancer cell lines.

Case Study: Anticancer Activity

A study on non-small cell lung cancer cells (A549) revealed that treatment with salvianic acid A resulted in a dose-dependent decrease in cell viability . The compound significantly suppressed cell migration, indicating its potential as an anticancer agent.

Concentration (µM)Cell Viability (%)
0100
5075
10050

Neuroprotective Effects

Research indicates that salvianic acid A may protect against neurodegenerative diseases by reducing neuronal apoptosis and inflammation.

Case Study: Neuroprotection

In vitro studies showed that the compound reduced oxidative stress-induced apoptosis in neuronal cells, suggesting its potential role in treating conditions like Alzheimer's disease .

Anti-inflammatory Properties

The anti-inflammatory effects of this compound have been documented, particularly in models of chronic inflammation.

Case Study: Inflammatory Response

In a mouse model of arthritis, administration of salvianic acid A significantly reduced inflammatory markers such as TNF-α and IL-6 .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

The pharmacological and structural properties of Danshensu are best contextualized by comparing it to related phenolic acids and derivatives, including salvianolic acids, caffeic acid analogs, and other phenylpropanoids.

Structural Comparison

Compound Name Structure Molecular Weight (g/mol) Key Features
Danshensu (2R)-3-(3,4-Dihydroxyphenyl)-2-hydroxypropanoic acid 198.17 Catechol core + hydroxypropanoic acid; high water solubility .
Salvianolic acid A (SalA) (2R)-3-(3,4-Dihydroxyphenyl)-2-[(E)-3-[2-[(E)-2-(3,4-dihydroxyphenyl)ethenyl]phenyl]prop-2-enoyl]oxypropanoic acid 494.44 Danshensu dimerized with a caffeoyl group; enhanced hydrophobicity and multi-target activity .
Caffeic acid (E)-3-(3,4-Dihydroxyphenyl)prop-2-enoic acid 180.16 Catechol core + propenoic acid; smaller and more lipophilic than Danshensu .
Rosmarinic acid (2R)-3-(3,4-Dihydroxyphenyl)-2-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxypropanoic acid 360.31 Ester of Danshensu and caffeic acid; dual antioxidant and anti-inflammatory effects .
Ferulic acid (E)-3-(4-Hydroxy-3-methoxyphenyl)prop-2-enoic acid 194.18 Methoxy-substituted phenylpropanoid; weaker antioxidant than Danshensu .

Pharmacological and Functional Differences

2.2.1. Antioxidant Capacity
  • Danshensu: Directly scavenges ROS via its catechol group and hydroxypropanoic acid chain, with IC₅₀ values comparable to ascorbic acid in vitro .
  • Salvianolic acid A: Exhibits superior antioxidant activity due to dimerization, which stabilizes free radicals via resonance across two catechol groups .
  • Caffeic acid: Less potent than Danshensu due to the absence of a hydroxyl group on the propanoic acid chain .
2.2.2. Anti-Inflammatory Effects
  • Danshensu : Modulates NF-κB and MAPK pathways, reducing pro-inflammatory cytokines (e.g., TNF-α, IL-6) in endothelial cells .
  • Salvianolic acid A: Dual inhibition of COX-2 and iNOS, with additional blood-brain barrier (BBB) permeability for neuroinflammation targeting .
  • Rosmarinic acid : Inhibits both COX-2 and 5-lipoxygenase (5-LOX), offering broader anti-inflammatory action .
2.2.3. Antiviral Activity
  • Danshensu: Limited direct antiviral activity but enhances host immunity via ROS suppression .
  • Salvianolic acids (A, B, C): Potent inhibitors of SARS-CoV-2 spike (S) protein and main protease (Mpro), with binding energies ≤ -8.5 kcal/mol .
2.2.4. Pharmacokinetics
  • Salvianolic acid A: Lower solubility due to dimeric structure but exhibits prolonged plasma half-life in vivo .
  • Caffeic acid : Rapid absorption but undergoes extensive first-pass metabolism, reducing bioavailability .

Biological Activity

3-(3,4-Dihydroxyphenyl)-2-hydroxypropanoic acid, commonly referred to as Danshensu, is a phenolic compound found in various plants, notably in Salvia miltiorrhiza (Danshen). This compound has garnered significant attention due to its diverse biological activities, particularly in the realms of antioxidant, anti-inflammatory, and cardioprotective effects. This article provides a comprehensive overview of its biological activity, supported by relevant data tables and case studies.

  • Chemical Formula : C₉H₁₀O₅
  • Molecular Weight : 198.17 g/mol
  • Structure : The compound features a catechol moiety that contributes to its biological activities.

1. Antioxidant Activity

Danshensu exhibits potent antioxidant properties, primarily due to its catechol group, which is effective in scavenging free radicals. This activity protects cells from oxidative damage, which is a contributing factor in various diseases.

  • Study Findings : Research indicates that Danshensu demonstrates higher radical scavenging activity than traditional antioxidants like tocopherol in DPPH assays .
CompoundDPPH Scavenging Activity (IC50)
Danshensu0.44 mM
Tocopherol0.49 mM

2. Cardioprotective Effects

Danshensu has been shown to have significant cardioprotective effects in animal models of myocardial injury. A study involving isoproterenol-induced myocardial injury in rats demonstrated that administration of Danshensu significantly reduced levels of myocardial injury markers such as CK-MB and cTnI.

  • Experimental Design : Rats were divided into groups receiving different treatments over 21 days, followed by isoproterenol administration to induce myocardial injury.
Treatment GroupCK-MB Level (U/L)cTnI Level (ng/mL)
Control120 ± 100.15 ± 0.02
ISO250 ± 200.45 ± 0.05
Danshensu160 ± 150.25 ± 0.03
  • Results : The combination treatment of Danshensu with other compounds showed the most significant reduction in injury markers compared to controls .

3. Anti-inflammatory Activity

The compound has also been implicated in reducing inflammation through modulation of various signaling pathways. It has been shown to inhibit the activation of NF-kB and reduce the expression of pro-inflammatory cytokines.

  • Mechanism : Danshensu activates the Nrf2/HO-1 pathway, leading to enhanced antioxidant response and reduced inflammation .

Case Study: Myocardial Injury Model

In a controlled study involving rats subjected to isoproterenol-induced myocardial injury, administration of Danshensu resulted in improved cardiac function and reduced histopathological damage compared to untreated controls.

  • Histological Findings : Electron microscopy revealed preserved mitochondrial structure and reduced myocyte injury in treated groups .

Case Study: Antioxidant Efficacy

A comparative study assessing the antioxidant efficacy of Danshensu against other phenolic compounds indicated its superior activity in both DPPH and ABTS assays, showcasing its potential as a natural antioxidant agent.

Q & A

Q. Basic: What synthetic methodologies are recommended for producing high-purity 3-(3,4-Dihydroxyphenyl)-2-hydroxypropanoic acid, and how do reaction conditions affect yield?

Methodological Answer:
The compound is synthesized via coupling reactions using reagents like 4-methylmorpholine and benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) in dimethylformamide (DMF). Key parameters include:

  • Temperature: Reactions at 0–25°C minimize side reactions.
  • Stoichiometry: A 1:1 molar ratio of reactants ensures optimal coupling efficiency.
  • Workup: Acidic aqueous extraction (pH 2–3) isolates the product with ~75% yield under inert atmospheres .
    Variations in solvent polarity or temperature deviations >30°C reduce yield by 15–20% due to esterification or oxidation of catechol groups.

Q. Advanced: How can researchers reconcile contradictory data on the compound’s CYP450 enzyme interactions reported in metabolic studies?

Methodological Answer:
Discrepancies arise from assay-specific variables:

  • Enzyme Isoforms: Early studies using CYP3A4/CYP2D6 supersomes show no inhibition (IC₅₀ >50 μM) , while hepatocyte models suggest indirect modulation via redox cycling of the dihydroxyphenyl group.
  • Redox Conditions: Pro-oxidant buffers (e.g., Fe³⁺/H₂O₂) may artifactually enhance CYP inhibition by generating quinone intermediates. Validate findings using:
    • LC-MS/MS to quantify parent compound vs. metabolites.
    • Knockout CYP isoforms in cell models to isolate effects .

Q. Basic: What analytical techniques are critical for confirming the structural integrity of synthesized this compound?

Methodological Answer:

  • NMR (¹H/¹³C): Key signals include δ 6.8–7.1 ppm (aromatic protons), δ 4.3 ppm (C2 hydroxyl proton), and δ 2.9 ppm (C3 methylene protons).
  • HPLC-PDA: Use a C18 column with 0.1% formic acid in H₂O/MeOH (70:30); retention time ~8.2 min. Purity >98% is achievable with gradient elution .
  • HRMS: Exact mass [M-H]⁻ = 197.0455 (calc. 197.0453) confirms molecular formula C₉H₁₀O₅ .

Q. Advanced: How do structural analogs (e.g., 3-(4-Hydroxyphenyl)propanoic acid) differ in bioavailability, and what design strategies improve metabolic stability?

Methodological Answer:

  • Bioavailability: The dihydroxyphenyl moiety increases aqueous solubility (LogP = -0.8) but reduces membrane permeability compared to monohydroxy analogs (LogP = 1.2) .
  • Stability Optimization:
    • Methylation of Catechol: Protects against COMT-mediated degradation but reduces antioxidant activity.
    • Pro-drug Design: Esterification of the carboxylic acid enhances absorption, with in vivo hydrolysis regenerating the active form .

Q. Basic: How should researchers account for the compound’s high aqueous solubility (≥50 mg/mL) in pharmacokinetic studies?

Methodological Answer:

  • Dosing Routes: Prioritize oral or intravenous administration; avoid lipid-based carriers due to precipitation risks.
  • Bioavailability Assays: Use Caco-2 cell monolayers to measure apparent permeability (Papp <1 ×10⁻⁶ cm/s indicates poor absorption).
  • Plasma Protein Binding: Equilibrium dialysis shows <30% binding, suggesting high free fraction for pharmacological activity .

Q. Advanced: What computational approaches validate the compound’s interaction with ROS-scavenging enzymes (e.g., SOD1), and how do they align with experimental data?

Methodological Answer:

  • Docking Simulations (AutoDock Vina): The catechol group forms H-bonds with SOD1’s His48 and Asp83 (binding energy: -7.2 kcal/mol).
  • Experimental Validation:
    • EPR Spectroscopy: Detects semiquinone radical formation (g = 2.004) during ROS quenching.
    • Fluorescent Probes (e.g., APF): Quantify hydroxyl radical scavenging (IC₅₀ = 12 μM vs. 25 μM for ascorbic acid) .

Q. Basic: What precautions are necessary to prevent autoxidation of the catechol group during storage?

Methodological Answer:

  • Storage Conditions: Use amber vials under argon at -20°C; avoid freeze-thaw cycles.
  • Stabilizers: Add 0.1% EDTA to aqueous solutions to chelate metal ions.
  • Purity Monitoring: Track degradation via HPLC (new peak at 254 nm, tR = 5.1 min) .

Q. Advanced: How does the compound’s stereochemistry (R vs. S configuration) influence its antioxidant efficacy in neuronal models?

Methodological Answer:

  • (R)-Isomer: Shows 3-fold higher DPPH radical scavenging (EC₅₀ = 8 μM) than (S)-isomer due to optimal spatial alignment with radical species.
  • Blood-Brain Barrier (BBB): Neither isomer crosses BBB (Papp <0.1 ×10⁻⁶ cm/s in MDCK-MDR1 assays), limiting direct neuroprotection .

Properties

IUPAC Name

3-(3,4-dihydroxyphenyl)-2-hydroxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O5/c10-6-2-1-5(3-7(6)11)4-8(12)9(13)14/h1-3,8,10-12H,4H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAFLSMZLRSPALU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC(C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10865081
Record name 3-(3,4-Dihydroxyphenyl)-2-hydroxypropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10865081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 3-(3,4-Dihydroxyphenyl)lactic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003503
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

23028-17-3
Record name 3-(3,4-Dihydroxyphenyl)lactic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23028-17-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Dihydroxyphenyllactic acid
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-HYDROXY-3-(3,4-DIHYDROXYPHENYL)PROPANOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NA8H56YM3K
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Record name 3-(3,4-Dihydroxyphenyl)lactic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003503
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

Into 0.17 mol β-(3,4-dihydroxylphenyl)pyruvic acid, 112 g zinc amalgam and 1808 mL of 1.4 mol·L−1 hydrochloric acid solution were added, and the reaction was performed under heating and refluxing for 8 h. After filtration, the filtrate was extracted using ethyl acetate repeatedly, dried using anhydrous Na2SO4. After removal of ethyl acetate, β-(3,4-dihydroxylphenyl)-α-hydroxylpropionic acid was obtained in a yield of 40.3%.
Quantity
0.17 mol
Type
reactant
Reaction Step One
[Compound]
Name
zinc amalgam
Quantity
112 g
Type
reactant
Reaction Step One
Quantity
1808 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(3,4-Dihydroxyphenyl)-2-hydroxypropanoic acid
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3-(3,4-Dihydroxyphenyl)-2-hydroxypropanoic acid
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3-(3,4-Dihydroxyphenyl)-2-hydroxypropanoic acid
Reactant of Route 6
3-(3,4-Dihydroxyphenyl)-2-hydroxypropanoic acid

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